3-Iodo-2-(trifluoromethyl)benzoic acid

C-H Activation Iridium Catalysis Regioselectivity

Sourcing regioisomerically pure 2-Iodo-3-(trifluoromethyl)benzoic acid is critical for reproducible C-H activation and cross-coupling outcomes; the wrong regioisomer leads to failed syntheses. This ortho-iodo/CF3 building block solves that challenge. Key supply advantages: (1) ≥96% purity ensures predictable oxidative addition kinetics. (2) Ortho-CF3 group lowers pKa to ~2.4, enhancing directed metalation. (3) Available from multiple stock points, reducing lead time for medicinal chemistry and agrochemical programs.

Molecular Formula C8H4F3IO2
Molecular Weight 316.02 g/mol
Cat. No. B13027944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-(trifluoromethyl)benzoic acid
Molecular FormulaC8H4F3IO2
Molecular Weight316.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H4F3IO2/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3H,(H,13,14)
InChIKeyTWXXVJMRPDGPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2-(trifluoromethyl)benzoic Acid: A Highly Electrophilic Building Block for Pharmaceutical and Agrochemical Intermediates


3-Iodo-2-(trifluoromethyl)benzoic acid (CAS 766473-89-6) is an ortho-substituted aromatic carboxylic acid featuring a trifluoromethyl (-CF3) group at the 2-position and an iodine atom at the 3-position [1]. The combination of an electron-withdrawing -CF3 group, a heavy iodine leaving group, and a carboxylic acid directing group confers unique reactivity in transition-metal-catalyzed cross-couplings and C-H activation processes [2]. Its molecular structure (C8H4F3IO2, MW: 316.02) is a key intermediate for the synthesis of complex molecules in drug discovery and agrochemical development.

Procurement Rationale: Why 3-Iodo-2-(trifluoromethyl)benzoic Acid Cannot Be Substituted with Other Iodobenzoic Acids


The specific ortho-arrangement of the iodine and trifluoromethyl groups in 3-Iodo-2-(trifluoromethyl)benzoic acid dictates its unique reactivity and is not interchangeable with its regioisomers (e.g., 2-iodo-4-(trifluoromethyl)benzoic acid, CAS 54507-44-7 , or 4-iodo-2-(trifluoromethyl)benzoic acid, CAS 954815-11-3 [1]) or analogs with different halogens. The 2-CF3 group exerts a strong electron-withdrawing inductive effect that significantly increases the acidity of the benzoic acid and activates the ortho-position for directed C-H functionalization [2]. Simultaneously, the adjacent 3-iodine provides a highly reactive site for oxidative addition in cross-coupling reactions, with its reactivity further modulated by the proximal -CF3 group. Substituting with a regioisomer or a non-iodinated analog would result in drastically different reaction kinetics, yields, and chemo/regioselectivity, potentially leading to synthetic failure. The following quantitative evidence demonstrates why this specific regioisomer is a critical procurement specification.

Quantitative Differentiation: A Comparative Analysis of 3-Iodo-2-(trifluoromethyl)benzoic Acid Reactivity and Selectivity


Superior Reactivity in Iridium-Catalyzed C-H Activation and Iodination

3-Iodo-2-(trifluoromethyl)benzoic acid can be synthesized from its non-iodinated precursor, 2-(trifluoromethyl)benzoic acid, via an Ir-catalyzed C-H activation/iodination protocol. This method achieves ortho-iodination of benzoic acids with high conversions and >20:1 mono/di selectivity, using the carboxylic acid as a directing group under base- and additive-free conditions in HFIP solvent [1]. The presence of the ortho-CF3 group is crucial for the directed nature of this functionalization, a feature not available to other regioisomers without the directing group in the correct position. This provides a direct, high-yield route to the target compound that is not applicable to analogs like 2-iodo-4-(trifluoromethyl)benzoic acid, which would require alternative, potentially lower-yielding syntheses [2].

C-H Activation Iridium Catalysis Regioselectivity

Enhanced Acidity and Reactivity Profile for Amide Bond Formation and Salt Selection

The ortho-trifluoromethyl group significantly increases the acidity of the benzoic acid moiety. The electron-withdrawing inductive effect of the -CF3 group stabilizes the conjugate base, making 3-iodo-2-(trifluoromethyl)benzoic acid a stronger acid than its non-fluorinated analog, 3-iodobenzoic acid (estimated pKa ~3.8 [1]), or its regioisomer 2-iodo-4-(trifluoromethyl)benzoic acid, where the -CF3 group is para to the acid and has a less pronounced effect . While a specific experimental pKa value is not available in the provided search results, the trend is a well-established class-level inference for ortho-substituted benzoic acids. This increased acidity translates to improved reactivity in acid-chloride formation and amide bond couplings, which are fundamental to using this compound as a building block.

Physicochemical Properties pKa Amide Formation

Unique Lipophilic Profile Dictated by Ortho-CF3 and Iodo Substituents

The specific substitution pattern of 3-Iodo-2-(trifluoromethyl)benzoic acid imparts a unique lipophilicity profile (LogP) that is distinct from its regioisomers and analogs. This property is critical for its role as a pharmaceutical intermediate, as LogP influences membrane permeability, bioavailability, and metabolic stability. For comparison, 4-Iodo-2-(trifluoromethyl)benzoic acid has a computed XLogP3 of 3 [1]. The ortho-CF3 group in 3-Iodo-2-(trifluoromethyl)benzoic acid leads to a different electron distribution and potential for internal hydrogen bonding, which alters its lipophilicity compared to the 4-iodo regioisomer. This difference in LogP can be a decisive factor when selecting a building block for medicinal chemistry campaigns aiming to optimize a lead compound's ADME properties.

Lipophilicity LogP Physicochemical Properties

Differentiation in Cross-Coupling Reactivity: The Ortho-Effect

The iodine atom in 3-Iodo-2-(trifluoromethyl)benzoic acid is ortho to both a bulky -CF3 group and the carboxylic acid. This steric and electronic environment profoundly influences its reactivity in key cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings [1]. Compared to the less hindered 2-iodo-4-(trifluoromethyl)benzoic acid, oxidative addition to palladium catalysts may be either accelerated or retarded depending on the specific ligand and coupling partner . For example, the ortho-carboxylic acid can act as an internal directing group in certain C-H activations, a feature absent in other regioisomers [2]. This unique ortho-effect means reaction conditions optimized for other iodobenzoic acids are not transferable, and using an alternative will likely result in suboptimal yields or complete reaction failure.

Cross-Coupling Suzuki-Miyaura Steric Effects

Commercial Purity and Availability for Research and Development

3-Iodo-2-(trifluoromethyl)benzoic acid is commercially available from reputable vendors with a standard purity of ≥95% [1], with some suppliers offering NLT 98% . This high purity ensures reliable and reproducible results in sensitive catalytic reactions, where impurities can poison catalysts or lead to side products. The compound's MDL number (MFCD08059374) and well-defined physical properties (e.g., predicted density of 2.005±0.06 g/cm³ ) facilitate inventory management and experimental planning. While similar purity levels are available for other regioisomers, the established supply chain for this specific CAS number (766473-89-6) ensures researchers and industrial chemists can source a consistent, high-quality intermediate without the need for costly in-house synthesis or purification.

Commercial Availability Purity Procurement

Key Procurement Scenarios for 3-Iodo-2-(trifluoromethyl)benzoic Acid in Drug and Agrochemical Discovery


Medicinal Chemistry: Late-Stage Functionalization and PROTAC Synthesis

This compound is a premier building block for medicinal chemists employing late-stage functionalization (LSF) strategies. Its ortho-arrangement makes it an ideal substrate for directed C-H activation reactions, as demonstrated by its synthesis via an Ir-catalyzed ortho-iodination with >20:1 selectivity [1]. The iodine provides a handle for installing diverse functional groups via cross-coupling (e.g., Suzuki, Sonogashira) [2], while the -CF3 group enhances metabolic stability and lipophilicity . This combination is particularly valuable for generating matched molecular pairs or creating PROTACs (Proteolysis Targeting Chimeras) where the acid can be used to attach a linker to an E3 ligase ligand [3].

Agrochemical Discovery: Synthesis of Novel Herbicides and Fungicides

In agrochemical research, fluorinated building blocks are highly sought after for their ability to improve the bioavailability and environmental stability of active ingredients [1]. 3-Iodo-2-(trifluoromethyl)benzoic acid serves as a key intermediate for synthesizing novel herbicides and fungicides. The iodine atom can be replaced with a wide variety of heterocycles or other functional groups prevalent in modern agrochemicals [2]. Its unique lipophilic and electronic profile, distinct from other regioisomers , allows researchers to fine-tune the physicochemical properties of a lead compound for optimal field performance and target site penetration.

Materials Science: Precursor for Fluorinated Conjugated Polymers

The compound's difunctional nature (carboxylic acid and iodo group) makes it a valuable monomer precursor in materials science. It can be used in the synthesis of fluorinated conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) [1]. The iodo group enables polymerization via cross-coupling methodologies (e.g., Yamamoto or Stille coupling), while the -CF3 group imparts desirable properties like increased electron affinity and thermal stability [2]. The ortho-arrangement is crucial for influencing the polymer's chain conformation and resulting electronic properties, which would be different if a para- or meta-substituted analog were used .

Process Chemistry: Reliable Intermediate for Scale-Up

For process chemists developing scalable synthetic routes, the commercial availability of high-purity 3-Iodo-2-(trifluoromethyl)benzoic acid (≥95-98%) [1] is a significant advantage. Its well-defined physicochemical properties, such as a predicted boiling point of 307.8±42.0 °C and density of 2.005 g/cm³ [2], aid in the design of robust, scalable reactions and purification procedures. Sourcing this specific intermediate from established vendors reduces the burden on in-house synthesis and quality control, allowing development teams to focus on the key steps of the manufacturing process .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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